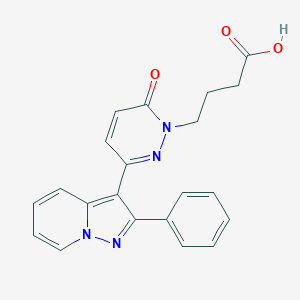

8-Hydroxycarvedilol O-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

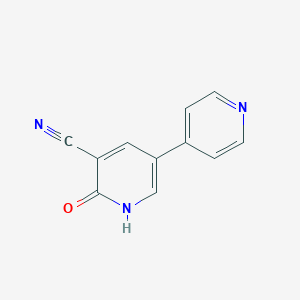

8-Hydroxycarvedilol O-glucuronide is a metabolite of Carvedilol, a widely used beta-blocker medication for the treatment of hypertension and heart failure. It is a glucuronidated form of 8-hydroxycarvedilol, which is formed in the liver by the enzyme UDP-glucuronosyltransferase. The glucuronidation process makes the compound more water-soluble and easily excreted from the body.

Mécanisme D'action

The mechanism of action of 8-Hydroxycarvedilol O-glucuronide is not completely understood. However, it is believed to have a similar pharmacological profile to Carvedilol, which acts as a non-selective beta-blocker and alpha-1 blocker. These actions result in a decrease in heart rate, blood pressure, and cardiac output.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 8-Hydroxycarvedilol O-glucuronide are not well characterized. However, it is known to be a stable and inactive metabolite of Carvedilol, which does not contribute to the pharmacological effects of the drug. It is rapidly excreted from the body through the urine and feces.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 8-Hydroxycarvedilol O-glucuronide in lab experiments are its stability, availability, and specificity. It is a well-characterized reference standard that can be easily synthesized or purchased from commercial sources. However, its limitations include its lack of pharmacological activity and its inability to represent the complex metabolic pathways of Carvedilol in vivo.

Orientations Futures

For the research on 8-Hydroxycarvedilol O-glucuronide include the development of new analytical methods for its quantification in biological samples, the investigation of its potential as a biomarker for Carvedilol metabolism, and the exploration of its pharmacological properties in vitro and in vivo. Additionally, the role of 8-Hydroxycarvedilol O-glucuronide in drug-drug interactions and its impact on the efficacy and safety of Carvedilol therapy should be further investigated.

Méthodes De Synthèse

The synthesis of 8-Hydroxycarvedilol O-glucuronide can be achieved by incubating Carvedilol with human liver microsomes or with recombinant UDP-glucuronosyltransferase enzymes. The reaction is performed in the presence of UDP-glucuronic acid, which acts as a cofactor for the enzyme.

Applications De Recherche Scientifique

The scientific research application of 8-Hydroxycarvedilol O-glucuronide is mainly focused on its pharmacokinetic and pharmacodynamic properties. It is used as a reference standard for the quantification of Carvedilol metabolites in biological samples, such as plasma and urine. Additionally, it is used as a tool compound to study the metabolism and elimination of Carvedilol in vitro and in vivo.

Propriétés

Numéro CAS |

136657-39-1 |

|---|---|

Formule moléculaire |

C30H34N2O11 |

Poids moléculaire |

598.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |

Clé InChI |

VNOMSNHAOHVOPZ-IVODMCMDSA-N |

SMILES isomérique |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

SMILES canonique |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Synonymes |

8-hydroxycarvedilol O-glucuronide 8-hydroxycarvedilol O-glucuronide, (S)-isomer 8-OHCG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.